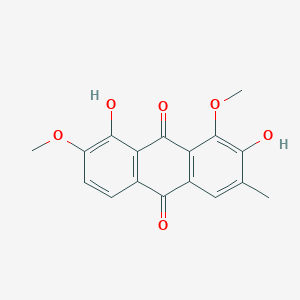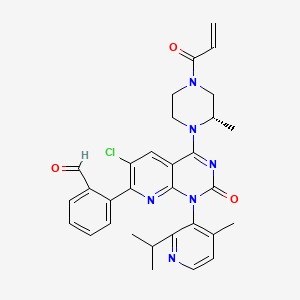
Hiv-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hiv-IN-7 is a novel compound that has garnered significant attention in the field of HIV research. It is an inhibitor of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is a vital step in the HIV replication cycle, making this compound a promising candidate for antiretroviral therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Hiv-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Aplicaciones Científicas De Investigación
Hiv-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: this compound is used in cellular and molecular biology research to investigate the role of integrase in HIV replication and to study the effects of integrase inhibition on viral replication.
Medicine: As a potential antiretroviral drug, this compound is being studied for its efficacy in inhibiting HIV replication and its potential use in combination therapies for HIV treatment.
Industry: this compound is used in the pharmaceutical industry for the development of new antiretroviral drugs and for the optimization of drug formulations.
Mecanismo De Acción
Hiv-IN-7 exerts its effects by inhibiting the HIV-1 integrase enzyme. The integrase enzyme is responsible for the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration process. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals.
Comparación Con Compuestos Similares
Hiv-IN-7 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Raltegravir: An integrase inhibitor that also targets the active site of the integrase enzyme but has a different binding affinity and pharmacokinetic profile.
Elvitegravir: Another integrase inhibitor with a distinct chemical structure and mechanism of action compared to this compound.
Dolutegravir: A widely used integrase inhibitor that shares some similarities with this compound but differs in its molecular interactions and efficacy.
This compound stands out due to its novel chemical structure and its potential for higher efficacy and lower resistance development compared to existing integrase inhibitors.
Propiedades
Fórmula molecular |
C32H61N3O10P2 |
|---|---|
Peso molecular |
709.8 g/mol |
Nombre IUPAC |
azanium;[butoxy(octadecoxy)phosphoryl] [(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl phosphate |
InChI |
InChI=1S/C32H58N2O10P2.H3N/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-41-46(39,40-24-7-5-2)44-45(37,38)42-27-29-22-23-30(43-29)34-26-28(3)31(35)33-32(34)36;/h22-23,26,29-30H,4-21,24-25,27H2,1-3H3,(H,37,38)(H,33,35,36);1H3/t29-,30+,46?;/m0./s1 |
Clave InChI |
SBRDYUZGXVLLLE-PFDXQKASSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCC)OP(=O)([O-])OC[C@@H]1C=C[C@@H](O1)N2C=C(C(=O)NC2=O)C.[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCC)OP(=O)([O-])OCC1C=CC(O1)N2C=C(C(=O)NC2=O)C.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
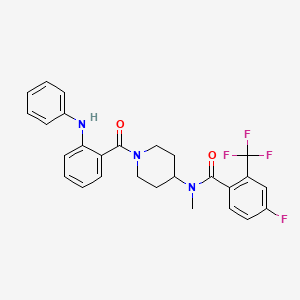
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
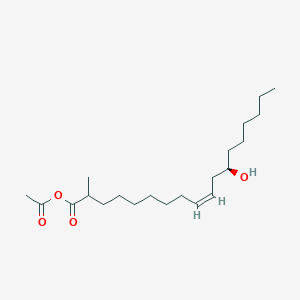

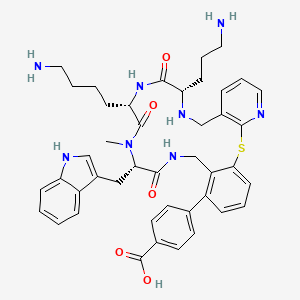
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)
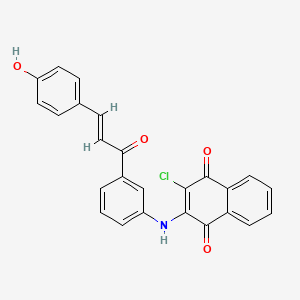

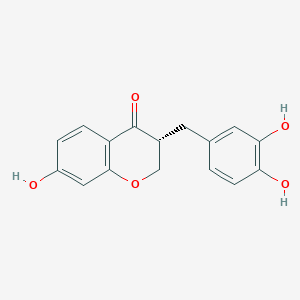
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
